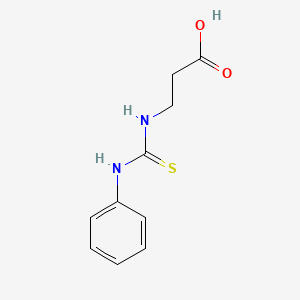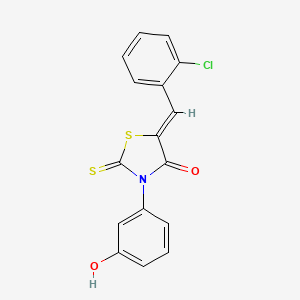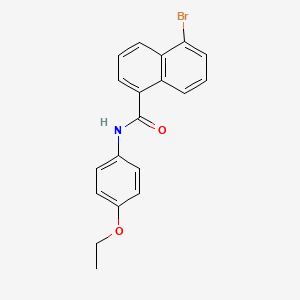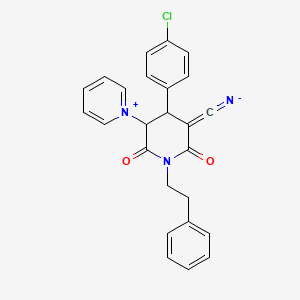
N-(anilinocarbonothioyl)-beta-alanine
Descripción general
Descripción
N-(anilinocarbonothioyl)-beta-alanine, commonly known as S-carbamoylmethylcysteine or SCT, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a derivative of cysteine, an amino acid that plays a vital role in protein synthesis and cellular metabolism. SCT has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in several fields.
Mecanismo De Acción
SCT is believed to exert its effects through various mechanisms, including the activation of cellular antioxidant enzymes, inhibition of pro-inflammatory cytokines, and modulation of cellular signaling pathways. It has been found to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which play a crucial role in protecting cells from oxidative damage.
Biochemical and physiological effects:
SCT has been found to exhibit several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases. Additionally, SCT has been found to improve the functioning of the cardiovascular system by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SCT has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limitations include its low solubility in water and limited availability in commercial quantities.
Direcciones Futuras
Several areas of research have been identified for SCT, including its potential use in cancer therapy and neuroprotection. Future studies could focus on the development of more efficient synthesis methods for SCT, as well as the identification of novel mechanisms of action and potential therapeutic applications. Additionally, further research could be conducted to investigate the safety and efficacy of SCT in human clinical trials.
In conclusion, N-(anilinocarbonothioyl)-beta-alanine, or SCT, is a promising compound that has gained significant attention in recent years due to its potential therapeutic applications. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of several diseases, including cancer and cardiovascular diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of SCT.
Métodos De Síntesis
SCT can be synthesized through various methods, including the reaction of aniline with carbon disulfide and chloroacetic acid. The resulting product is then hydrolyzed to obtain SCT. Other methods involve the reaction of cysteine with chloroacetic acid and aniline, followed by cyclization to obtain SCT.
Aplicaciones Científicas De Investigación
SCT has been studied for its potential therapeutic applications in several fields, including cancer research, neuroprotection, and cardiovascular diseases. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related disorders.
Propiedades
IUPAC Name |
3-(phenylcarbamothioylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9(14)6-7-11-10(15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBWTDIFSHKDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362362 | |
| Record name | 3-(phenylcarbamothioylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylcarbamothioylamino)propanoic acid | |
CAS RN |
5540-73-8 | |
| Record name | NSC32031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(phenylcarbamothioylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(4,6-diamino-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6047208.png)
![1-[2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6047223.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6047247.png)
![4-[(5-bromo-2-hydroxy-3-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6047254.png)
![6-{1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6047265.png)

![ethyl 4-(aminocarbonyl)-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6047269.png)


![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-5-carboxamide](/img/structure/B6047281.png)
![7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047285.png)
![7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)
![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)